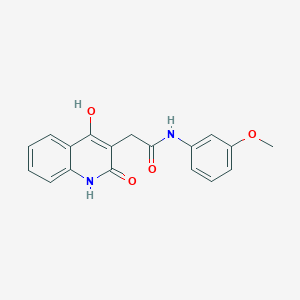
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide, also known as HNQ-PA, is a synthetic compound that has been studied for its potential use in various scientific applications.
Mécanisme D'action
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide is believed to work by inhibiting the activity of PARP-1, which leads to the accumulation of DNA damage and ultimately cell death. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has also been found to modulate the activity of various signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide can induce apoptosis (programmed cell death) in cancer cells and has anti-inflammatory effects in various animal models. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has also been found to modulate the activity of immune cells, including T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide in lab experiments is its specificity for PARP-1, which allows for targeted inhibition of this enzyme. However, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has also been found to have limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide. One area of interest is the development of more potent and selective PARP-1 inhibitors based on the structure of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and immune-modulating effects of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide. Finally, there is potential for the development of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide involves a multi-step process that includes the reaction of 3-methoxyphenylacetic acid with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, followed by the addition of ammonium acetate and acetic anhydride. The resulting product is then purified through recrystallization to obtain 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has been studied for its potential use in various scientific applications, including as an inhibitor of the enzyme poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is an enzyme involved in DNA repair and has been found to play a role in various diseases, including cancer and neurodegenerative disorders. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
Propriétés
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-12-6-4-5-11(9-12)19-16(21)10-14-17(22)13-7-2-3-8-15(13)20-18(14)23/h2-9H,10H2,1H3,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIQGJIJROXOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913392.png)
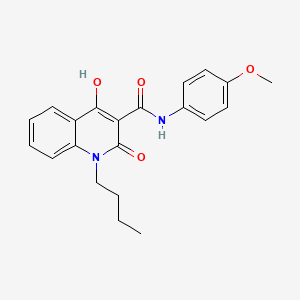

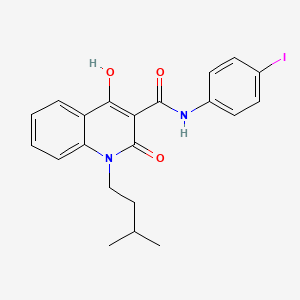
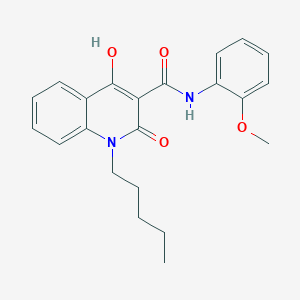
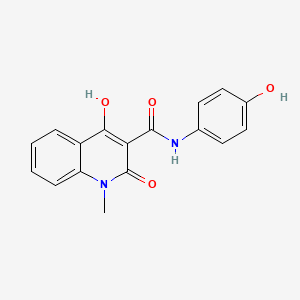
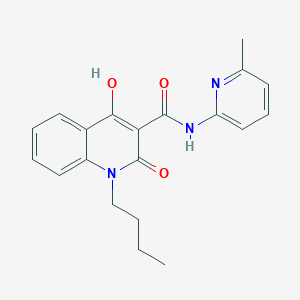

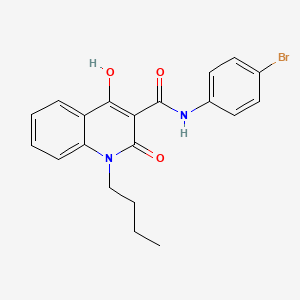
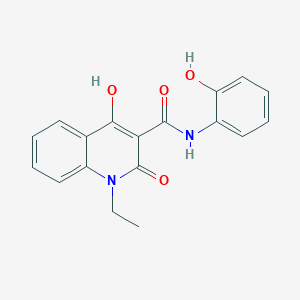



![4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913473.png)